molecular formula C22H18FN3O3S B2843931 2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-methyl-N-phenylacetamide CAS No. 1260634-14-7

2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-methyl-N-phenylacetamide

Cat. No. B2843931
CAS RN: 1260634-14-7
M. Wt: 423.46
InChI Key: WVULSCWBRJYTBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-methyl-N-phenylacetamide” is a complex organic molecule. It contains a thieno[3,2-d]pyrimidine core, which is a bicyclic system consisting of a thiophene ring fused with a pyrimidine ring . The molecule also contains a fluoro-methylphenyl group and a phenylacetamide group attached to the thieno[3,2-d]pyrimidine core .

Scientific Research Applications

Imaging Agent Development

The compound's derivatives have been explored for their potential as imaging agents in positron emission tomography (PET) for studying neurodegenerative disorders. Fluoroethoxy and fluoropropoxy substituted derivatives have shown high in vitro affinity and selectivity for peripheral benzodiazepine receptors (PBRs) compared to central benzodiazepine receptors (CBRs). Biodistribution studies in rats have demonstrated that the distribution of radioactivity from these compounds correlates with the known localization of PBRs, suggesting their utility in imaging PBR expression in neurodegenerative diseases (Fookes et al., 2008).

Antitumor Activity

Compounds derived from the chemical structure have been synthesized and evaluated for their selective antitumor activities. Studies indicate that these derivatives possess certain selective anti-tumor activities, suggesting a role in cancer treatment. The research highlights the potential contribution of the R-configuration to these activities, which could guide the design of new antitumor drugs (Xiong Jing, 2011).

Neuroinflammation PET Imaging

Novel derivatives closely related to this compound have been developed and evaluated for their potential to bind the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. Fluoroalkyl- and fluoroalkynyl- analogues prepared from a common iodinated intermediate have shown subnanomolar affinity for TSPO. Some derivatives were radiolabeled with fluorine-18, and their biodistribution was investigated through in vitro autoradiography and positron emission tomography (PET) imaging on rodent models of neuroinflammation. These studies confirm the compounds' potential as in vivo PET radiotracers for neuroinflammation (Damont et al., 2015).

Antimicrobial and Anti-Inflammatory Agents

New series of thieno[2,3-d]pyrimidine derivatives have been synthesized and tested for their antimicrobial and anti-inflammatory properties. These compounds have demonstrated remarkable activity against fungi and bacteria, and also shown significant anti-inflammatory effects. This suggests their potential application in treating infections and inflammation-related conditions (Tolba et al., 2018).

properties

IUPAC Name

2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]-N-methyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3O3S/c1-14-12-16(8-9-17(14)23)26-21(28)20-18(10-11-30-20)25(22(26)29)13-19(27)24(2)15-6-4-3-5-7-15/h3-12,18,20H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GONTUETXVOFAMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=O)C3C(C=CS3)N(C2=O)CC(=O)N(C)C4=CC=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-methyl-N-phenylacetamide

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